molecular formula C9H2Cl5NO2 B13414578 Pentachlorophenyl Cyanoacetate

Pentachlorophenyl Cyanoacetate

Katalognummer: B13414578
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: LVJLBAOLANVTDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentachlorophenyl Cyanoacetate is an organic compound that belongs to the family of cyanoacetates It is characterized by the presence of a pentachlorophenyl group attached to a cyanoacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl Cyanoacetate typically involves the reaction of pentachlorophenol with cyanoacetic acid or its derivatives. One common method involves the esterification of cyanoacetic acid with pentachlorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Pentachlorophenyl Cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pentachlorophenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Pentachlorophenyl Cyanoacetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Pentachlorophenyl Cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pentachlorophenyl group can interact with various biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, or inhibition of microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentachlorophenyl Cyanoacetate is unique due to the combination of the pentachlorophenyl group and the cyanoacetate moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C9H2Cl5NO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

(2,3,4,5,6-pentachlorophenyl) 2-cyanoacetate

InChI

InChI=1S/C9H2Cl5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2

InChI-Schlüssel

LVJLBAOLANVTDO-UHFFFAOYSA-N

Kanonische SMILES

C(C#N)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.